molecular formula C13H12N4OS3 B5726064 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide

カタログ番号 B5726064
分子量: 336.5 g/mol
InChIキー: GPNKQNOXSUADCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide, also known as DTTA, is a chemical compound that has attracted significant attention in scientific research. DTTA is a thieno[2,3-d]pyrimidine-based inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in transcriptional regulation. CDK9 inhibition by DTTA has shown promising results in the treatment of various cancers, including leukemia, breast cancer, and lung cancer.

作用機序

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide acts as a competitive inhibitor of CDK9 by binding to the ATP-binding site of the kinase domain. CDK9 is a key regulator of transcriptional elongation, and its inhibition by 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide leads to the downregulation of genes involved in cell proliferation and survival. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide has been shown to induce apoptosis in cancer cells by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide also inhibits the phosphorylation of RNA polymerase II, leading to the suppression of transcriptional elongation. This results in the downregulation of genes involved in cell proliferation and survival.

実験室実験の利点と制限

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide has several advantages as an anticancer agent. It has shown efficacy against a variety of cancers and can enhance the efficacy of other anticancer agents. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide also has a favorable toxicity profile, with no significant adverse effects reported in preclinical studies. However, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide has some limitations in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. In addition, its mechanism of action is complex and requires further investigation.

将来の方向性

There are several future directions for research on 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide. One direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its long-term effects and potential toxicity in animal models. Further research is also needed to elucidate its mechanism of action and identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate its efficacy and safety in humans.

合成法

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide is synthesized through a multistep process involving the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with thiosemicarbazide, followed by cyclization and acetylation. The final product is obtained after purification through column chromatography and recrystallization.

科学的研究の応用

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide has been extensively studied for its potential use as an anticancer agent. CDK9 inhibition by 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide leads to the suppression of transcriptional elongation and the induction of apoptosis in cancer cells. Studies have shown that 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide is effective against a variety of cancers, including leukemia, breast cancer, and lung cancer. 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-1,3-thiazol-5-ylacetamide has also been shown to enhance the efficacy of other anticancer agents, such as doxorubicin and cisplatin.

特性

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS3/c1-7-8(2)21-13-11(7)12(15-5-16-13)19-4-9(18)17-10-3-14-6-20-10/h3,5-6H,4H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNKQNOXSUADCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CN=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。